molecular formula C9H10O2S B1380173 2-[2-(Sulfanylmethyl)phenyl]acetic acid CAS No. 913394-35-1

2-[2-(Sulfanylmethyl)phenyl]acetic acid

Cat. No. B1380173
CAS RN: 913394-35-1
M. Wt: 182.24 g/mol
InChI Key: IIXXGGLRLXQIID-UHFFFAOYSA-N
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Description

2-[2-(Sulfanylmethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 . The compound is used in various fields, including medicine, agriculture, and industry.


Molecular Structure Analysis

The InChI code for 2-[2-(Sulfanylmethyl)phenyl]acetic acid is 1S/C9H10O2S/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,12H,5-6H2,(H,10,11) . This code provides a detailed description of the molecule’s structure and stereochemistry.

Scientific Research Applications

1. Antimicrobial Activity

2-[2-(Sulfanylmethyl)phenyl]acetic acid and its derivatives have been explored for antimicrobial properties. For instance, a study by Sharshira & Hamada (2012) synthesized pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides derivatives, exhibiting moderate antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi (Sharshira & Hamada, 2012).

2. Synthesis of Oligosaccharides

The compound has been utilized in the synthesis of oligosaccharides. Kim et al. (2005) demonstrated that a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor can lead to the stereoselective formation of alpha-glycosides, which is significant in the synthesis of biologically important oligosaccharides (Kim, Yang, Park, & Boons, 2005).

3. Anti-Inflammatory Applications

There are studies indicating the use of 2-[2-(Sulfanylmethyl)phenyl]acetic acid in anti-inflammatory drugs. Rathore & Jadon (2014) synthesized hydrazone derivatives showing potential anti-inflammatory activity (Rathore & Jadon, 2014).

4. Synthesis of Heteroatomic Compounds

Farzaliyev et al. (2020) explored the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives based on phenylthiourea. The synthesized compounds showed antioxidant effects and significant effects on biological membranes (Farzaliyev et al., 2020).

5. Chemical Synthesis and Pharmaceutical Development

Norman (2011) discussed the use of a compound related to 2-[2-(Sulfanylmethyl)phenyl]acetic acid in treating inflammatory and respiratory diseases, especially asthma (Norman, 2011).

properties

IUPAC Name

2-[2-(sulfanylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXXGGLRLXQIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290985
Record name 2-(Mercaptomethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913394-35-1
Record name 2-(Mercaptomethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913394-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Mercaptomethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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